molecular formula C14H14N4O5S B14933398 Methyl 5-({[1-(furan-2-ylmethyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,2,3-thiadiazole-4-carboxylate

Methyl 5-({[1-(furan-2-ylmethyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,2,3-thiadiazole-4-carboxylate

Cat. No.: B14933398
M. Wt: 350.35 g/mol
InChI Key: DWZZKAOJNJPRBK-UHFFFAOYSA-N
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Description

Methyl 5-({[1-(furan-2-ylmethyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,2,3-thiadiazole-4-carboxylate is a complex organic compound that features a unique combination of functional groups, including a furan ring, a pyrrolidinone moiety, and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-({[1-(furan-2-ylmethyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,2,3-thiadiazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidinone Moiety: This can be achieved by reacting a suitable amine with a cyclic anhydride under reflux conditions.

    Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction using furan and an acyl chloride.

    Formation of the Thiadiazole Ring: This step involves the cyclization of a suitable thiosemicarbazide derivative with an appropriate carboxylic acid derivative under acidic conditions.

    Final Coupling Reaction: The final step involves coupling the previously synthesized intermediates under mild conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-({[1-(furan-2-ylmethyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,2,3-thiadiazole-4-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Methyl 5-({[1-(furan-2-ylmethyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,2,3-thiadiazole-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Materials Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of Methyl 5-({[1-(furan-2-ylmethyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,2,3-thiadiazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-({[1-(furan-2-ylmethyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,2,3-thiadiazole-4-carboxylate: This compound is unique due to its specific combination of functional groups.

    Other Thiadiazole Derivatives: Compounds like 1,2,3-thiadiazole-4-carboxylate derivatives share some structural similarities but differ in their functional groups and overall structure.

    Furan Derivatives: Compounds containing furan rings, such as furan-2-carboxylic acid, have similar aromatic properties but lack the additional functional groups present in the target compound.

Uniqueness

The uniqueness of this compound lies in its multi-functional nature, combining the properties of furan, pyrrolidinone, and thiadiazole rings

Properties

Molecular Formula

C14H14N4O5S

Molecular Weight

350.35 g/mol

IUPAC Name

methyl 5-[[1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carbonyl]amino]thiadiazole-4-carboxylate

InChI

InChI=1S/C14H14N4O5S/c1-22-14(21)11-13(24-17-16-11)15-12(20)8-5-10(19)18(6-8)7-9-3-2-4-23-9/h2-4,8H,5-7H2,1H3,(H,15,20)

InChI Key

DWZZKAOJNJPRBK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SN=N1)NC(=O)C2CC(=O)N(C2)CC3=CC=CO3

Origin of Product

United States

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